2-Methyl-acridone

Description

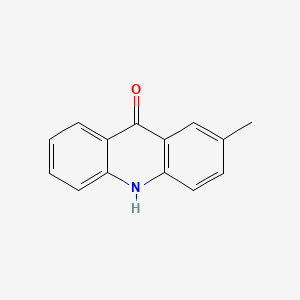

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methyl-10H-acridin-9-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO/c1-9-6-7-13-11(8-9)14(16)10-4-2-3-5-12(10)15-13/h2-8H,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJUUPTNWUKOVDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC3=CC=CC=C3C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60329380 | |

| Record name | TCMDC-123947 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60329380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

5.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49667362 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

23864-43-9 | |

| Record name | NSC118642 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118642 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | TCMDC-123947 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60329380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Methyl Acridone and Its Derivatives

Classical and Conventional Synthetic Approaches to the Acridone (B373769) Scaffold

Traditional methods for constructing the acridone core have been foundational in organic chemistry, primarily relying on condensation and cyclization reactions that often require harsh conditions.

The most conventional route to 2-methyl-acridone involves a two-step process beginning with an Ullmann condensation. This reaction creates the N-aryl anthranilic acid intermediate, which is then cyclized to form the tricyclic acridone system. jocpr.comconicet.gov.ar

The process typically starts with the copper-catalyzed coupling of an aryl halide and an aniline (B41778) derivative. wikipedia.org For the synthesis of this compound, this involves the reaction of o-chlorobenzoic acid with p-toluidine (B81030). acs.orgnih.gov This condensation is generally performed in the presence of a copper catalyst and a base, such as potassium carbonate, to yield the intermediate N-(4-methylphenyl)anthranilic acid. jocpr.comrsc.org

Following the formation of the N-aryl anthranilic acid, a dehydrative ring-closure is necessary to form the final acridone ring. This intramolecular cyclization is typically promoted by strong acids like sulfuric acid or polyphosphoric acid (PPA) under heating. conicet.gov.aracs.orgrsc.org The acid facilitates the electrophilic attack of the carboxylic acid group onto the adjacent aromatic ring, leading to the formation of 2-methylacridin-9(10H)-one. acs.org

Table 1: Ullmann Condensation and Cyclization for this compound Synthesis

| Step | Reactant 1 | Reactant 2 | Key Reagents | Product |

|---|---|---|---|---|

| 1. Condensation | o-chlorobenzoic acid acs.org | p-toluidine acs.org | Copper (catalyst), K₂CO₃ rsc.org | 2-(p-tolylamino)benzoic acid rsc.org |

The Friedel–Crafts acylation is another cornerstone of classical synthesis applicable to the formation of the acridone scaffold. sigmaaldrich.combyjus.com This reaction, an electrophilic aromatic substitution, is most effectively used as an intramolecular cyclization step to form the final ring of the acridone system. organic-chemistry.org

Starting from the N-(4-methylphenyl)anthranilic acid prepared via the Ullmann condensation, the intramolecular Friedel–Crafts acylation provides an alternative to simple acid-catalyzed cyclization. researchgate.net In this approach, a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or boron trifluoride etherate (BF₃·Et₂O), is used to activate the carboxylic acid group, often by converting it to an acyl halide intermediate in situ. sigmaaldrich.comresearchgate.netmasterorganicchemistry.com This generates a highly electrophilic acylium ion that attacks the adjacent phenyl ring, leading to ring closure and the formation of the this compound core after deprotonation. byjus.commasterorganicchemistry.com This method is valued for its efficiency in forming cyclic ketones from carboxylic acid precursors. sigmaaldrich.com

Table 2: Intramolecular Friedel–Crafts Cyclization for Acridone Synthesis

| Starting Material | Catalyst | Reaction Type | Product |

|---|---|---|---|

| N-(4-methylphenyl)anthranilic acid | Boron trifluoride etherate (BF₃·Et₂O) researchgate.net | Intramolecular Acylation researchgate.net | This compound |

Ullmann Condensation and Subsequent Cyclization Reactions

Modern and Sustainable Synthetic Strategies for this compound

Contemporary synthetic chemistry emphasizes efficiency, sustainability, and precision. Modern methods for preparing this compound and its derivatives reflect these goals through the use of advanced techniques and catalysts.

Microwave irradiation has emerged as a powerful tool in organic synthesis for its ability to dramatically reduce reaction times and improve yields, often under solvent-free conditions. ias.ac.inrsc.org A green, one-pot synthesis of this compound has been developed using this technology. jocpr.com In this method, o-chlorobenzoic acid and p-toluidine are irradiated in a microwave reactor in the presence of zinc chloride (ZnCl₂), affording this compound in just over five minutes with a high yield of 93%. jocpr.com

Microwave assistance is also highly effective for the derivatization of the acridone core. For instance, the N-alkylation of this compound with various alkyl bromides can be achieved in good to excellent yields (64–99%) by heating at 100°C in dimethylformamide (DMF) with potassium carbonate under microwave irradiation. acs.orgnih.gov These microwave-assisted methods offer significant advantages in terms of energy consumption and reaction speed over conventional heating. conicet.gov.ar

Table 3: Microwave-Assisted Synthesis and Derivatization of this compound

| Reaction Type | Reactants | Reagents/Conditions | Time | Yield | Reference |

|---|---|---|---|---|---|

| One-Pot Synthesis | o-chlorobenzoic acid, p-toluidine | ZnCl₂, 160 W Microwave | 5.3 min | 93% | jocpr.com |

To enhance sustainability and simplify product purification, polymer-supported catalysts have been developed. These heterogeneous catalysts can be easily removed from the reaction mixture by filtration and often reused, minimizing waste. cam.ac.uk

A convenient method for the synthesis of acridone derivatives leverages the combined use of polymer-supported palladium and scandium catalysts. researchgate.netacs.orgkcl.ac.uk The synthesis is a two-step, one-pot process:

Arylic Amination: A polymer-supported palladium catalyst facilitates the initial coupling reaction, which is a type of Buchwald-Hartwig amination, between an aniline and a 2-bromobenzoic acid derivative. researchgate.net

Intramolecular Friedel-Crafts Acylation: A polymer-supported scandium catalyst (a Lewis acid) is then added to promote the subsequent intramolecular cyclization of the resulting N-phenylanthranilic acid intermediate. researchgate.net

This dual-catalyst system avoids the need to isolate the intermediate and simplifies the workup, as both catalysts can be filtered off at the end of the reaction. researchgate.netacs.org

Table 4: Polymer-Supported Catalysis in Acridone Synthesis

| Step | Reaction | Catalyst | Function |

|---|---|---|---|

| 1 | Arylic Amination | Polymer-Supported Palladium researchgate.net | C-N bond formation |

For the synthesis of more complex, polycyclic acridone derivatives, modern strategies focus on regioselective reactions that install new rings onto the acridone core at specific positions. Titanium isopropoxide (Ti(OiPr)₄) has proven to be an effective mediator for such transformations. nih.govacs.org

Titanium isopropoxide is a versatile Lewis acid that can also act as a water scavenger. mdma.chwikipedia.org In the context of acridone synthesis, it is used to direct the regioselective annulation of a new ring. For example, in the synthesis of tetracyclic acridone alkaloids, a 1,3-dihydroxyacridone derivative can be reacted with an aldehyde like prenal. nih.govacs.org The titanium isopropoxide is believed to coordinate with the hydroxyl groups on the acridone ring, directing the annulation to occur specifically at the C2 position by activating the C3-OH group while the C1-OH group is engaged in strong intramolecular hydrogen bonding with the acridone carbonyl. nih.govacs.org This strategy allows for the efficient and controlled construction of complex fused-ring systems from simpler acridone precursors. nih.gov

Table 5: Titanium Isopropoxide-Mediated Regioselective Annulation

| Acridone Precursor | Annulating Agent | Mediator | Key Outcome |

|---|

Utilization of Polymer-Supported Catalysts in Acridone Synthesis

Derivatization and Structural Modification of the this compound Core

The this compound scaffold serves as a versatile platform for the synthesis of a diverse array of derivatives through various chemical transformations. These modifications are primarily aimed at exploring and enhancing the biological activities of the resulting compounds. Key derivatization strategies include N-alkylation, halogenation, the formation of bis-acridone structures, and amidation reactions of acridone acetic acid derivatives.

N-Alkylation of this compound

N-alkylation at the 10-position of the this compound ring is a common strategy to introduce a variety of substituents. This reaction is typically achieved by treating 2-methylacridin-9(10H)-one with an appropriate alkyl halide in the presence of a base.

A frequently employed method involves the use of potassium carbonate (K₂CO₃) as the base in a polar aprotic solvent such as dimethylformamide (DMF). nih.govacs.org The reaction is often heated to facilitate the substitution. For instance, a series of N-alkylated derivatives of 2-methylacridone were prepared by reacting it with various bromides at 100 °C in a microwave, resulting in good to excellent yields ranging from 64% to 99%. nih.govacs.org

Another approach to N-alkylation involves using sodium hydride as the base. conicet.gov.ar This strong base deprotonates the nitrogen atom of the acridone, forming a highly nucleophilic acridone anion that readily reacts with alkyl halides. Phase transfer catalysts, such as tetrabutylammonium (B224687) bromide, can also be employed to facilitate the reaction between the aqueous and organic phases, particularly when using a base like potassium hydroxide (B78521). ijpsjournal.comiajpr.com

Furthermore, N-alkylation can be a precursor step for more complex derivatizations. For example, 2-methylacridinone can be N-alkylated with methyl chloroacetate. The resulting ester can then be hydrolyzed to the corresponding carboxylic acid, 2-(2-methyl-9-oxoacridin-10(9H)-yl)acetic acid, which serves as a key intermediate for further modifications like amidation. nih.gov

Table 1: Examples of N-Alkylation Reactions of this compound

| Reactant 1 | Reactant 2 | Reagents | Solvent | Conditions | Product | Yield (%) | Reference |

| 2-Methylacridin-9(10H)-one | Various Bromides | K₂CO₃ | DMF | 100 °C, Microwave | N-alkylated 2-methylacridones | 64-99 | nih.govacs.org |

| 2-Methylacridin-9(10H)-one | Methyl Chloroacetate | - | - | - | 10-(2-methoxy-2-oxoethyl)-2-methylacridin-9(10H)-one | - | nih.gov |

| 2-Methylacridin-9(10H)-one | 1-Bromo-5-chloropentane | KOH, TBAB | THF | Room Temp, 24h | 10-(5-chloropentyl)-2-methylacridin-9(10H)-one | - | iajpr.com |

TBAB: Tetrabutylammonium bromide; THF: Tetrahydrofuran (B95107); DMF: Dimethylformamide

Halogenation Strategies for Substituted this compound Analogues (e.g., Bromination)

Halogenation, particularly bromination, is a key method for introducing functional groups onto the acridone core, which can then be used for further synthetic transformations. The bromination of acridone itself in glacial acetic acid readily produces a dibromo-derivative. rsc.org While the initial report suggested the formation of 2,3-dibromoacridone, later work indicated that nitration of acridone leads primarily to the 2,7-dinitro compound, suggesting that bromination would likely follow a similar substitution pattern to yield 2,7-dibromoacridone. rsc.org

A specific method for the synthesis of 2,7-dibromo-10-methylacridone involves the bromination of 10-methylacridone with molecular bromine in acetic acid at reflux temperature. rsc.org This di-brominated compound serves as a crucial building block for synthesizing more complex derivatives through reactions like the Buchwald-Hartwig coupling. rsc.org

The synthesis of 3-bromoacridone has also been described, which can be further brominated to yield a dibromoacridone. rsc.org The reaction of 3-bromoacridone with bromine in glacial acetic acid results in the formation of a dibrominated product. rsc.org These halogenated acridones are valuable intermediates for creating a variety of substituted analogues.

Preparation of Bis-Acridone Structures

Bis-acridone compounds, which consist of two acridone units linked by a spacer, have been synthesized and investigated for their biological properties. ijpsjournal.com A common synthetic route to these molecules involves the N-alkylation of an acridone derivative with a dihaloalkane.

For the synthesis of bis-acridones derived from 2-methylacridone, a typical procedure involves dissolving 2-methylacridin-9(10H)-one in a solvent like tetrahydrofuran (THF). ijpsjournal.com To this solution, an aqueous solution of potassium hydroxide and a phase-transfer catalyst, such as tetrabutylammonium bromide, are added. The reaction mixture is stirred, and then a dihaloalkane, for example, 1,3-dibromopropane (B121459) or 1,4-dibromobutane, is added slowly. ijpsjournal.com The reaction is typically stirred for an extended period at room temperature to allow for the formation of the bis-acridone structure. ijpsjournal.com

The synthesis of bis-acridones can sometimes be challenging due to steric hindrance. ijpsjournal.com However, this methodology has been successfully applied to create novel bis-acridone derivatives with various linkers. ijpsjournal.com For instance, N,N'-bis(acridon-10-yl)alkane derivatives have been prepared through this approach.

Amidation Reactions of Acridone Acetic Acid Derivatives

Amidation reactions of acridone acetic acid derivatives are a powerful tool for introducing diverse functional groups and creating libraries of compounds for biological screening. A key intermediate for these reactions is 2-(2-methyl-9-oxoacridin-10(9H)-yl)acetic acid. This carboxylic acid is synthesized via the N-alkylation of 2-methylacridinone with methyl chloroacetate, followed by hydrolysis of the resulting ester. nih.gov

Once the acridone acetic acid is obtained, it can be coupled with various amines to form amide derivatives. Standard peptide coupling reagents are often employed to facilitate this reaction. For example, the coupling of the acridone carboxylic acid with a protected piperazine (B1678402) was achieved using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) and 1-hydroxybenzotriazole (B26582) (HOBt) in dimethylformamide (DMF). nih.gov Subsequent deprotection yields the desired piperazine-amide derivative. nih.gov

This strategy has also been used to synthesize tryptophan-containing acridone derivatives. nih.gov The acridone acetic acid is coupled with tryptophan methyl ester, and the resulting compound can be further derivatized. nih.gov These amidation reactions allow for the systematic modification of the side chain attached to the acridone nitrogen, enabling the exploration of structure-activity relationships. nih.govacs.org

Table 2: Examples of Amidation Reactions of Acridone Acetic Acid Derivatives

| Reactant 1 | Reactant 2 | Coupling Reagents | Solvent | Product Type | Reference |

| 2-(2-methyl-9-oxoacridin-10(9H)-yl)acetic acid | Boc-protected piperazine | EDCI, HOBt | DMF | Piperazine-amide derivative | nih.gov |

| 2-(2-methyl-9-oxoacridin-10(9H)-yl)acetic acid | Tryptophan methyl ester | - | - | Tryptophan-amide derivative | nih.gov |

EDCI: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide; HOBt: 1-Hydroxybenzotriazole; DMF: Dimethylformamide

Natural Origins and Biosynthetic Pathways of Acridone Alkaloids Relevant to 2 Methyl Acridone

Occurrence and Isolation from Botanical Sources (e.g., Rutaceae Family)

Acridone (B373769) alkaloids are characteristic secondary metabolites of the Rutaceae family, which encompasses a wide array of plants, including the genus Citrus and Ruta. researchgate.netnsf.gov.lk These compounds have been isolated from various parts of the plants, such as the stem bark, branches, leaves, and roots. mdpi.comconicet.gov.arnih.gov For instance, several acridone alkaloids have been identified in Glycosmis macrantha, Glycosmis mauritiana, Atalantia buxifolia, and Balsamocitrus paniculata. mdpi.comnih.govscirp.orgnih.gov The co-occurrence of acridone and quinoline (B57606) alkaloids is a distinctive chemical trait of the Rutaceae family. biorxiv.org

The isolation of these compounds from plant material typically involves extraction with organic solvents followed by various chromatographic techniques to separate and purify the individual alkaloids. The structural elucidation of these natural products is then achieved through comprehensive spectroscopic analysis. mdpi.comnih.gov

The following table provides examples of acridone alkaloids isolated from various species within the Rutaceae family.

| Botanical Source (Family: Rutaceae) | Isolated Acridone Alkaloids | Reference(s) |

| Glycosmis macrantha | Macranthanine, 7-hydroxynoracronycine, Atalaphyllidine | mdpi.com |

| Glycosmis mauritiana | 1-Hydroxy-10-methyl acridone, 1-Hydroxy-2, 3-dimethoxy-10-methylacridin-9-one | scirp.org |

| Atalantia buxifolia | 3-methoxy-1,4,5-trihydroxy-10-methylacridone, 2,3-dimethoxy-1,4,5-trihydroxy-10-methylacridone | nih.gov |

| Balsamocitrus paniculata | Balsacridone A, Balsacridone B | nih.gov |

| Vepris hemp | Arborinine, 1,2,3-trimethoxy-N-methylacridone, 1,2,3,5-tetramethoxy-N-methylacridone, 1,3-dimethoxy-N-methylacridone, Toddaliopsis A, Evoxanthine, Tecleanthine | biorxiv.org |

| Severina buxifolia | N-methyl-severifoline, Severifoline, Atalaphyllinine, N-methylatallaphylline | conicet.gov.ar |

| Ruta graveolens | Rutacridone (B1680283) | core.ac.ukcnjournals.com |

| Teclea boiviniana | 1,3,5-trimethoxy-10-methyl-9-acridone | nsf.gov.lk |

| Citrus funadoko | Acrimarin-G (dimer containing 1,3,5-trihydroxy-10-methyl-9-acridone moiety) | nsf.gov.lk |

Enzymatic Mechanisms in Acridone Biosynthesis

The biosynthesis of acridone alkaloids is a multi-step process involving several key enzymes that catalyze specific reactions. The pathway begins with anthranilic acid, a primary metabolite, and proceeds through a series of modifications to form the characteristic tricyclic acridone scaffold. rsc.org

A pivotal step in the biosynthesis of N-methylated acridone alkaloids is the methylation of anthranilate. nih.gov This reaction is catalyzed by the enzyme S-adenosyl-L-methionine:anthranilate N-methyltransferase (ANMT). wikipedia.orgnih.gov ANMT facilitates the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the amino group of anthranilate, yielding N-methylanthranilate and S-adenosyl-L-homocysteine. wikipedia.orgacs.org

Research on ANMT from Ruta graveolens has revealed that this enzyme exhibits a high degree of specificity for its substrate, anthranilate. nih.govnih.gov It does not effectively methylate other related compounds such as anthraniloyl-CoA, catechol, salicylate, or caffeate. nih.govnih.gov This substrate specificity indicates that the N-methylation of anthranilate is a crucial and committed step that channels this precursor from primary metabolism into the specialized acridone alkaloid pathway. nih.gov The gene encoding ANMT from R. graveolens has been cloned and expressed in Escherichia coli, allowing for detailed characterization of the recombinant enzyme. nih.gov The enzyme functions as a homodimer, and its expression in various plant organs, particularly in the roots and flowers, correlates with the sites of acridone alkaloid accumulation. nih.gov

Following the formation of N-methylanthranilate, the next key step is its activation to N-methylanthraniloyl-CoA. nih.gov This activated intermediate then serves as the starter molecule for a condensation reaction with three molecules of malonyl-CoA. This crucial condensation is catalyzed by acridone synthase (ACS), a type III polyketide synthase (PKS). nih.govnih.gov The reaction results in the formation of the tetraketide intermediate, which then cyclizes to produce the core acridone structure, specifically 1,3-dihydroxy-N-methylacridone. nih.gov

ACS from Ruta graveolens has been extensively studied and shows a high degree of sequence homology to chalcone (B49325) synthase (CHS), another type III PKS involved in flavonoid biosynthesis. nih.gov However, unlike CHS, ACS can efficiently utilize the bulky N-methylanthraniloyl-CoA as a starter substrate. nih.gov The crystal structures of ACS from Citrus microcarpa have revealed a wide active site entrance, which facilitates the binding of this large starter molecule. nih.gov Some ACS enzymes, like the one from C. microcarpa, exhibit broad substrate specificities and can produce other compounds in addition to acridones. nih.gov

Elucidation of Anthranilate N-Methyltransferase (ANMT) Activity

Investigation of Biosynthetic Pathways Using Model Plant Systems (e.g., Ruta graveolens Cell Cultures)

Cell suspension cultures of Ruta graveolens have proven to be an invaluable model system for studying the biosynthesis of acridone alkaloids. core.ac.ukcnjournals.comnih.gov These cultures can be manipulated to produce significant quantities of these compounds, particularly after treatment with elicitors, which are substances that induce defense responses in plants. nih.gov

The use of R. graveolens cell cultures has allowed researchers to:

Demonstrate the enzymatic synthesis of acridone precursors. Cell-free extracts from these cultures have been shown to synthesize 1,3-dihydroxy-N-methylacridone from N-methylanthranilic acid and malonyl-CoA. core.ac.uk

Investigate the regulation of biosynthetic enzymes. Studies have shown that the activity of enzymes like ANMT and ACS, as well as the abundance of their corresponding transcripts, increase significantly upon elicitor treatment. nih.govhhu.de This suggests that the biosynthesis of acridone alkaloids is a tightly regulated defense response. nih.gov

Trace the biosynthetic pathway. By feeding labeled precursors, such as radioactive mevalonic acid, to the cell cultures, researchers have been able to follow their incorporation into more complex acridone structures like rutacridone. core.ac.uk

Characterize key enzymes. The inducibility of the pathway in cell cultures has facilitated the purification and characterization of crucial enzymes like ANMT and the elucidation of their regulatory mechanisms. researchgate.nethhu.de For example, it was discovered that R. graveolens possesses two isoforms of anthranilate synthase (AS), the enzyme that produces the initial precursor, anthranilate. rsc.org One isoform is feedback-inhibited by tryptophan, while the other, which is induced by elicitors, is less sensitive to this inhibition, allowing for the accumulation of anthranilate for alkaloid biosynthesis. rsc.org

The following table summarizes key research findings from studies using Ruta graveolens cell cultures.

| Research Focus | Key Findings | Reference(s) |

| Elicitor-induced alkaloid production | Fungal elicitors enhance the production of acridone alkaloids in dark-cultured cells. | nih.gov |

| Enzyme activity regulation | The specific activity and transcript abundance of Acridone Synthase (ACS) increase upon elicitor treatment. | nih.gov |

| Precursor incorporation | Cell-free extracts catalyze the synthesis of 1,3-dihydroxy-N-methylacridone from N-methylanthranilic acid and malonyl-CoA. | core.ac.uk |

| Prenylation and cyclization | Microsomal fractions catalyze the formation of rutacridone from 1,3-dihydroxy-N-methylacridone and an isoprenyl pyrophosphate donor. | core.ac.uk |

| Regulation of precursor supply | An elicitor-inducible isoform of anthranilate synthase with reduced feedback inhibition by tryptophan allows for increased anthranilate supply for alkaloid biosynthesis. | rsc.org |

| ANMT induction | Elicitors induce the activity of S-adenosyl-L-methionine-anthranilic acid N-methyltransferase (ANMT). | wikipedia.org |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 2-Methyl-acridone. By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁵N, a detailed map of the molecular framework can be constructed.

One-dimensional NMR provides fundamental information about the chemical environment of each unique proton and carbon atom. In the ¹H NMR spectrum of acridone (B373769) derivatives, aromatic protons typically appear in the downfield region (δ 7.0-8.5 ppm), while the N-H proton is often observed as a broad singlet at a much lower field, indicating its acidic nature. The methyl group protons of this compound would be expected to appear as a singlet in the upfield region (around δ 2.5 ppm).

The ¹³C NMR spectrum complements the proton data, with the carbonyl carbon (C=O) showing a characteristic resonance far downfield (around 177 ppm). Aromatic carbons resonate in the δ 115-145 ppm range. The presence of the methyl group at the C2 position influences the chemical shifts of the surrounding carbons, which is key to confirming its position.

While ¹H and ¹³C NMR are standard, ¹⁵N NMR spectroscopy offers direct insight into the electronic environment of the nitrogen atom, although its low natural abundance (0.37%) and lower sensitivity can make it challenging without isotopic enrichment. nih.govacs.org For acridone systems, the ¹⁵N chemical shift is sensitive to substitution and the state of protonation or hydrogen bonding at the nitrogen atom. nih.govacs.orgacs.org

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are essential for assembling the complete structure. COSY reveals proton-proton coupling networks, allowing for the connection of adjacent protons within the aromatic rings. HSQC correlates each proton with its directly attached carbon atom, providing a powerful method for assigning carbon resonances based on the more easily assigned proton spectrum. More advanced techniques like HMBC (Heteronuclear Multiple Bond Correlation) can establish longer-range (2-3 bond) correlations between protons and carbons, which is invaluable for piecing together the entire molecular puzzle and confirming the placement of substituents like the methyl group. researchgate.netemerypharma.comipb.pt

| Nucleus | Typical Chemical Shift Range (ppm) for Acridone Scaffold | Notes |

|---|---|---|

| ¹H (Aromatic) | 7.0 - 8.5 | Complex multiplets due to spin-spin coupling. |

| ¹H (N-H) | > 11.0 | Often a broad singlet, position is solvent-dependent. |

| ¹H (CH₃) | ~2.5 | Expected as a singlet for the 2-methyl group. |

| ¹³C (C=O) | ~177 | Characteristic downfield shift for the carbonyl carbon. |

| ¹³C (Aromatic) | 115 - 145 | Quaternary carbons are typically weaker signals. |

| ¹³C (CH₃) | ~21 | Typical chemical shift for an aromatic methyl carbon. |

| ¹⁵N | Variable | Highly sensitive to electronic effects and hydrogen bonding. nih.govacs.org |

To resolve ambiguities in spectral assignments and validate proposed structures, computational methods are increasingly employed. The Gauge-Independent Atomic Orbital (GIAO) method is a popular quantum chemical approach used to calculate theoretical NMR chemical shifts. acs.orgresearchgate.netfrontiersin.org This method involves optimizing the molecule's geometry using Density Functional Theory (DFT) and then calculating the magnetic shielding tensors for each nucleus. researchgate.netmdpi.comnih.gov

The calculated shifts are then scaled and compared with the experimental data. A strong linear correlation between the theoretical and experimental values provides high confidence in the structural assignment. mdpi.com For complex molecules with multiple possible isomers, the DP4 (and related DP4+) statistical tool offers a robust method for assigning the correct structure. DP4 analysis compares the experimental chemical shifts (both ¹H and ¹³C) to the GIAO-calculated shifts for all possible candidate structures and provides a probability score for each, allowing for a statistically confident assignment of the correct isomer. frontiersin.org This approach is particularly powerful for confirming the regiochemistry of substitution on the acridone core.

One-Dimensional (1D) and Two-Dimensional (2D) NMR Techniques (1H, 13C, 15N NMR)

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, probes the vibrational modes of a molecule's chemical bonds. Each functional group has characteristic vibrational frequencies, making these methods excellent for identifying the presence of specific groups within this compound.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) for Acridone Scaffold | Intensity/Shape |

|---|---|---|

| N-H Stretch | 3100 - 3300 | Broad |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch (Methyl) | 2880 - 2990 | Medium-Weak |

| C=O Stretch | 1630 - 1645 | Strong, Sharp |

| Aromatic C=C Stretch | 1450 - 1600 | Multiple Medium-Strong Bands |

| C-N Stretch | 1200 - 1350 | Medium |

While conventional Raman spectroscopy can be limited by weak signals and fluorescence, Surface-Enhanced Raman Scattering (SERS) dramatically amplifies the Raman signal by adsorbing the analyte onto a roughened metal surface, typically silver or gold nanoparticles. clinmedjournals.orgmdpi.com SERS is a highly sensitive technique capable of detecting molecules at extremely low concentrations. clinmedjournals.orgsfu.ca

For acridine (B1665455) derivatives, SERS studies have shown that the molecule's orientation on the metal surface significantly influences the enhancement of specific vibrational modes. rcsi.science Bands associated with the planar acridine ring system are often strongly enhanced, suggesting an interaction between the π-system and the metal surface. The SERS spectrum can be affected by factors such as the pH of the solution, which can alter the protonation state of the molecule and its interaction with the surface. rcsi.science This technique provides valuable information not only on the vibrational modes but also on the interfacial behavior of the molecule.

Vibrational spectroscopy is particularly sensitive to hydrogen bonding. In the solid state, acridone and its derivatives, including this compound, are known to form intermolecular hydrogen-bonded dimers via the N-H and C=O groups (N-H···O=C). The formation of this hydrogen bond causes a significant red-shift (a shift to lower frequency) in the stretching vibrations of both the N-H and C=O bonds compared to their non-hydrogen-bonded states in a dilute solution. nih.govrsc.org

By comparing the FT-IR or Raman spectra of this compound in the solid state versus a dilute solution in a non-polar solvent, the magnitude of this frequency shift can be quantified. This provides a direct measure of the strength of the intermolecular hydrogen bonding network that defines the crystal structure. nih.gov The broadness of the N-H stretching band is also a hallmark of its participation in a hydrogen-bonded system. nih.govrsc.org

Surface-Enhanced Raman Scattering (SERS) Investigations

Ultraviolet-Visible (UV-Vis) Spectroscopy and Advanced Photophysical Analysis

UV-Vis absorption and fluorescence spectroscopy are fundamental tools for investigating the electronic transitions within the this compound scaffold. The π-conjugated system of the acridone core gives rise to characteristic absorption and emission bands that are sensitive to the molecular environment and structural modifications. frontiersin.orgmdpi.com

The photophysical behavior of acridone derivatives, including this compound, is significantly influenced by the polarity of the solvent. researchgate.netresearchgate.net Changes in solvent polarity can lead to shifts in the absorption and emission maxima, a phenomenon known as solvatochromism.

Bathochromic Shift: In many acridone derivatives, an increase in solvent polarity causes a bathochromic (red) shift in the emission spectrum. rsc.org This is attributed to the stabilization of the more polar excited state by the polar solvent molecules. researchgate.netrsc.org For instance, some donor-acceptor acridone derivatives exhibit a bathochromic shift in the charge transfer band with increasing solvent polarity. rsc.org

Hypsochromic Shift: Conversely, a hypsochromic (blue) shift can also be observed. For example, some acridone derivatives show a blue shift in their absorption peaks in solvents like ethyl acetate, which may be due to specific interactions such as hydrogen bonding between the acridone and solvent molecules. rsc.org In another study, an acridone derivative in water exhibited a blue-shifted absorbance compared to its absorbance in other protic organic solvents. mdpi.com

The effect of solvent on the spectral properties of acridone derivatives is a complex interplay of general solvent effects (dipole-dipole interactions) and specific solvent interactions (hydrogen bonding). shivajicollege.ac.in Polar solvents tend to obliterate the fine vibrational structure of the spectra that might be visible in nonpolar solvents. vlabs.ac.in

Table 1: Illustrative Solvent Effects on Acridone Derivatives Note: This table is a generalized representation based on findings for various acridone derivatives and may not represent the exact values for this compound itself.

| Solvent | Polarity | Typical Absorption Shift | Typical Emission Shift |

|---|---|---|---|

| Hexane | Nonpolar | - | - |

| Toluene | Nonpolar | Reference | Reference |

| Ethyl Acetate | Polar Aprotic | Hypsochromic (Blue Shift) rsc.org | Bathochromic (Red Shift) |

| Acetonitrile | Polar Aprotic | Bathochromic (Red Shift) rsc.org | Bathochromic (Red Shift) rsc.org |

| Ethanol | Polar Protic | Bathochromic (Red Shift) | Significant Bathochromic (Red Shift) researchgate.net |

| Water | Polar Protic | Hypsochromic (Blue Shift) mdpi.com | Varies (often quenched) mdpi.com |

The acridone scaffold contains both an electron-donating amino group and an electron-accepting carbonyl group, which can lead to the formation of an intramolecular charge transfer (ICT) state upon photoexcitation. mdpi.com This ICT character is a key feature of many acridone derivatives and is responsible for their interesting photophysical properties. rsc.orgmdpi.comrsc.org

The presence of an ICT state is often inferred from the strong solvent dependence of the fluorescence spectrum. mdpi.com The charge transfer from a donor moiety to the acridone acceptor results in a highly polar excited state, which is more stabilized in polar solvents, leading to a red-shifted emission. rsc.orgnih.gov In some N-substituted acridones, an ICT process is observed between the acridone core and the substituent, even with reduced conjugation through the acridone's nitrogen atom. rsc.orgrsc.org The existence of a twisted intramolecular charge transfer (TICT) state has also been proposed for some acridone derivatives, where the molecule undergoes a geometric rearrangement in the excited state to facilitate charge separation. mdpi.comnih.gov

The Stokes shift is the difference in energy (or wavelength) between the absorption maximum and the emission maximum. A large Stokes shift suggests a significant difference between the geometry of the ground state and the excited state. edinst.com For many acridone derivatives, considerable Stokes shifts of around 50 nm or more have been observed, indicating a change in geometry upon excitation. rsc.org

This change is often associated with the formation of the ICT state, which has a different charge distribution and, consequently, a different equilibrium geometry compared to the ground state. rsc.orgpsu.edu The excited state is typically more polar than the ground state. researchgate.net In some cases, significant geometric reorganization from a bent ground state to an orthogonal excited-state geometry has been observed, leading to very large Stokes shifts, particularly in non-polar solvents. chemrxiv.org The magnitude of the Stokes shift is also highly dependent on the solvent polarity; more polar solvents tend to induce larger Stokes shifts due to greater stabilization of the polar excited state. rsc.orgedinst.com

Characterization of Intramolecular Charge Transfer (ICT) Transitions

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Characterization

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the characterization of this compound and its derivatives. It provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula with high confidence. mostwiedzy.plmdpi.comacs.orgnih.gov

HRMS data is crucial for confirming the identity of newly synthesized compounds. For instance, the calculated mass for a protonated molecule [M+H]⁺ or a sodiated molecule [M+Na]⁺ is compared to the experimentally found value. A close match, typically within a few parts per million (ppm), validates the proposed chemical formula. mostwiedzy.placs.org Studies on various acridone derivatives consistently report the use of HRMS (often with electrospray ionization, ESI) to confirm their structures. mostwiedzy.placs.orgacs.org The fragmentation patterns observed in mass spectrometry can also provide structural information, although acridones are noted to have pronounced molecular ions and are generally free of skeletal rearrangement fragments. researchgate.net

Table 2: Representative HRMS Data for Acridone Derivatives This table presents examples of HRMS data for various acridone derivatives to illustrate the technique's precision. The values for this compound (C₁₄H₁₁NO) would be similarly precise.

| Compound Derivative | Molecular Formula | Ion Type | Calculated m/z | Found m/z | Reference |

|---|---|---|---|---|---|

| An N-substituted acridone | C₁₉H₂₀N₂O₃ | [M+H]⁺ | 325.1547 | 325.1545 | |

| A carboxylated acridone | C₁₆H₁₃NO₃ | [M+H]⁺ | 268.0968 | 268.0968 | |

| A complex acridone ester | C₃₄H₃₄N₂O₈ | [M+Na]⁺ | 621.2213 | 621.2209 | mostwiedzy.pl |

| Noracronycine | C₁₃H₁₀NO₃ | [M+H]⁺ | 228.0661 | 228.0657 | acs.org |

| Acronycine | C₂₀H₂₀NO₃ | [M+H]⁺ | 322.1443 | 322.1436 | acs.org |

Chiroptical Spectroscopy for Absolute Configuration Determination (e.g., Vibrational Circular Dichroism)

While this compound itself is achiral, many of its naturally occurring and synthetic derivatives possess stereogenic centers. Chiroptical spectroscopy, particularly Vibrational Circular Dichroism (VCD), is a powerful technique for determining the absolute configuration of these chiral molecules. VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. acs.org

The experimental VCD spectrum is compared with theoretical spectra calculated for different enantiomers using methods like Density Functional Theory (DFT). A good match between the experimental and a calculated spectrum allows for the unambiguous assignment of the absolute configuration. researchgate.net This method has been successfully applied to determine the absolute configuration of acridone alkaloids. researchgate.netnih.gov Circular Dichroism (CD) in the UV-Vis region has also been used to study the interaction of dicationic acridone derivatives with DNA, providing insights into their binding modes. nih.govnih.gov

Advanced Research Applications and Structure Function Studies Non Clinical Focus

Investigation of DNA Interaction Mechanisms, including Planarity-Dependent Intercalation

The planar, tricyclic ring system of acridone (B373769) derivatives is a key feature that allows them to function as DNA intercalators. rsc.org This planarity enables the molecule to insert itself between the base pairs of the DNA double helix. rsc.orgnih.gov This interaction is stabilized by π-π stacking interactions between the aromatic system of the acridone core and the nucleobases of DNA. nih.govmdpi.com The process of intercalation can lead to the unwinding and elongation of the DNA helix. researchgate.net

The efficiency and nature of this intercalation are influenced by the substituents on the acridone scaffold. For instance, studies on N10-alkylated 2-bromoacridones have demonstrated good binding affinity with Calf Thymus DNA (CT-DNA), with binding constants (K) ranging from 0.3 to 3.9 × 10⁵ M⁻¹. researchgate.netnih.gov Molecular modeling studies have further elucidated the binding modes of these acridone derivatives to DNA. researchgate.netnih.gov The introduction of different side chains can modulate the binding affinity; for example, N10-substituted butyl side chains have shown better DNA binding affinity than propyl side chains. researchgate.net

The interaction of acridine (B1665455) derivatives with DNA can be monitored using spectroscopic techniques. The formation of a complex with DNA often results in a hypochromic or bathochromic shift in the molecular absorption spectra of the acridone compound. farmaciajournal.com These spectral changes are indicative of strong interactions between the aromatic chromophore and the DNA base pairs. farmaciajournal.com

Exploration of Protein Interaction Mechanisms (e.g., Enzyme Binding, Kinase Inhibition Principles)

The acridone scaffold is a recognized pharmacophore in medicinal chemistry, with derivatives known to interact with a variety of protein targets, including enzymes and kinases. nih.gov The keto group within the acridone structure can participate in hydrogen bonding and polar interactions, which can enhance binding affinity to biological targets. ijpsjournal.com

Derivatives of 2-Methyl-acridone have been specifically investigated as inhibitors of Microtubule Affinity-Regulating Kinase 4 (MARK4), a protein kinase implicated in various diseases. nih.govacs.org In one study, a series of this compound derivatives were synthesized and evaluated for their MARK4 inhibitory activity. nih.gov While most simple N-alkylated derivatives of 2-methylacridone showed little to no activity, derivatives incorporating piperazine (B1678402) or tryptophan moieties demonstrated significant inhibitory potential, with some compounds exhibiting IC₅₀ values in the low micromolar range. nih.govacs.org For example, compounds 23a, 23b, and 16b showed IC₅₀ values of 0.82, 1.01, and 0.91 μM, respectively. nih.gov Molecular docking studies suggested that these more potent derivatives bind effectively to the ATP-binding site of MARK4. nih.govresearchgate.net

The structure-activity relationship studies indicate that substitutions at the nitrogen atom and the addition of specific functional groups are crucial for potent kinase inhibition. nih.gov For instance, the presence of methoxy (B1213986) and chlorine groups on the acridone moiety has been shown to contribute to favorable interactions with the active sites of enzymes. rsc.org

Research on Iron Chelation and Heme Interaction Properties of Acridone Derivatives

Acridone derivatives have been investigated for their ability to chelate iron and interact with heme, which is relevant in the context of oxidative stress. journalagent.cominternationalbiochemistry.com Free heme and iron can be detrimental in biological systems, contributing to the production of reactive oxygen species. journalagent.com Compounds that can sequester unbound heme and iron are therefore of significant research interest. journalagent.comresearchgate.net

Several acridone derivatives have demonstrated the ability to interact with heme and chelate iron. journalagent.comresearchgate.net The polar substituents often found on acridone derivatives, such as carbonyl and hydroxyl groups, can facilitate the formation of stable chelating complexes with metal ions. researchgate.net The iron-chelating ability of these compounds can be assessed using assays such as the tripyridyl triazine (TPTZ) assay. journalagent.comresearchgate.net In this assay, a decrease in the absorbance of the Fe(II)-TPTZ complex upon addition of the acridone derivative indicates iron chelation. journalagent.comresearchgate.net

For example, newly synthesized acridone derivatives, 2-chloroacridin-9(10H)-one and 2-fluoroacridin-9(10H)-one, have shown excellent heme-binding capacity and iron-chelating activity. journalagent.cominternationalbiochemistry.com These properties enable them to mitigate protein oxidation induced by heme and iron. journalagent.com Specifically, these compounds demonstrated IC₅₀ values in the range of 4.7 to 5.1 µM against heme- and iron-mediated protein oxidation. journalagent.com The geometry of the ligands is an important factor for effective overlapping with the heme sheet. biomedgrid.com

Applications in Organic Electronic Devices and Photonic Materials

The photophysical and electrochemical properties of acridone derivatives make them attractive candidates for applications in organic electronic devices, such as organic light-emitting diodes (OLEDs). rsc.orgbeilstein-journals.org

Characterization of Photophysical and Electrochemical Properties

Acridone derivatives exhibit interesting optical and electrochemical properties. mu.ac.in For instance, 2,7-diarylamine substituted acridone derivatives have been synthesized and studied for their potential use in organic electronics. rsc.org These compounds typically show absorption due to π-π* transitions and intramolecular charge transfer (ICT) transitions. rsc.org The ICT band arises from the electron-donating amine groups to the electron-withdrawing acridone core. rsc.org These derivatives often emit in the green region of the visible spectrum. rsc.org

The solvent polarity can influence the photophysical properties of acridone derivatives, with a bathochromic shift (red shift) in the charge transfer band observed with increasing solvent polarity. rsc.org Electrochemical studies, such as cyclic voltammetry, have been used to determine the HOMO and LUMO energy levels of these compounds, which are crucial for their application as hole transporting materials in optoelectronic devices. rsc.org

Studies on Charge Transport and Intermolecular Aggregation Phenomena in Thin Films

In the solid state, such as in thin films, intermolecular aggregation can significantly affect the photophysical and charge transport properties of acridone derivatives. rsc.org The absorption maxima of these compounds in neat solid films are often red-shifted and broadened compared to their spectra in solution, which is indicative of intermolecular aggregation. rsc.org This aggregation can influence the efficiency of charge transport. nih.gov

The design of the molecular structure plays a key role in controlling aggregation. For example, introducing bulky groups or creating a twisted molecular configuration can inhibit intermolecular aggregation, leading to the formation of more uniform and homogeneous films. rsc.org The ability to control molecular ordering and alignment is critical for optimizing the performance of organic electronic devices. mdpi.com While long-range crystallinity can be beneficial, studies have shown that even short-range aggregation can be sufficient for efficient charge transport in some conjugated polymers, provided the polymer chains remain extended to connect these aggregates. nih.gov

This compound as a Structural Scaffold for Rational Design of Advanced Chemical Probes

The acridone core, including that of this compound, is considered a "privileged scaffold" in medicinal chemistry and drug discovery due to its ability to interact with a wide range of biological targets. nih.govresearchgate.net This makes it an excellent starting point for the rational design of advanced chemical probes. nih.govoup.com Chemical probes are essential tools for studying biological processes, and the acridone framework provides a versatile platform for creating probes with specific functionalities. nih.gov

For example, the acridone scaffold has been used to develop fluorescent probes for detecting nitric oxide (NO). mdpi.comnih.gov The design of these probes often involves conjugating the acridone fluorophore with a moiety that reacts specifically with the target analyte. This reaction then leads to a change in the fluorescence properties of the probe, allowing for detection. mdpi.com The planar and stable nature of the acridone nucleus, coupled with its strong fluorescence, makes it well-suited for such applications. nih.gov

Furthermore, the this compound structure can be systematically modified to create libraries of compounds for screening against various biological targets. acs.orgresearchgate.net For instance, structure-based modeling has been used to design disubstituted triazole-linked acridine compounds with selectivity for human telomeric quadruplex DNAs. acs.org This rational design approach allows for the development of highly specific and potent chemical probes for investigating complex biological systems.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 2-Methyl-acridone with high purity for experimental reproducibility?

- Methodological Answer : Synthesis should follow validated protocols, such as Friedländer condensation or cyclization of N-substituted anthranilic acid derivatives. Purification via column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) or recrystallization (solvent: ethanol/water) is critical. Characterize intermediates and final products using NMR (¹H/¹³C), FT-IR, and HPLC (C18 column, mobile phase: acetonitrile/water with 0.1% formic acid) to confirm purity (>95%) and structural integrity .

Q. How should researchers address spectral data inconsistencies during structural elucidation of this compound derivatives?

- Methodological Answer : Cross-validate data using complementary techniques:

- NMR : Compare experimental shifts with computational predictions (DFT calculations).

- Mass Spectrometry : Use high-resolution MS (HRMS) to confirm molecular ion peaks.

- X-ray Crystallography : Resolve ambiguous cases for solid-state structures.

Document discrepancies and perform replicate experiments to rule out instrumentation errors .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Follow GHS guidelines:

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation.

- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste.

Reference Safety Data Sheets (SDS) for specific first-aid measures (e.g., eye rinsing with water for 15 minutes) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate byproduct formation in this compound functionalization?

- Methodological Answer : Use Design of Experiments (DoE) to assess variables (temperature, catalyst loading, solvent polarity). Monitor reaction progress via TLC or in-situ FT-IR. For example:

- Catalyst Screening : Test Pd/C, FeCl₃, or enzymatic catalysts for selectivity.

- Solvent Optimization : Compare DMF, THF, and dichloromethane for yield and side reactions.

Statistical tools (ANOVA) can identify significant factors .

Q. What strategies resolve contradictions in reported biological activity data for this compound analogs?

- Methodological Answer :

- Assay Validation : Ensure consistency in cell lines (e.g., HepG2 vs. HeLa) and control compounds.

- Dose-Response Curves : Calculate IC₅₀/EC₅₀ values using nonlinear regression (e.g., GraphPad Prism).

- Meta-Analysis : Compare datasets across studies, accounting for variables like solvent (DMSO vs. PBS) or exposure time .

Q. How can computational modeling enhance the understanding of this compound’s photophysical properties?

- Methodological Answer :

- DFT/TD-DFT : Predict absorption/emission spectra (B3LYP/6-31G* basis set).

- Molecular Dynamics : Simulate solvent effects on fluorescence quantum yield.

Validate models against experimental UV-Vis and fluorescence data .

Data Analysis and Reporting

Q. What statistical approaches are suitable for analyzing dose-dependent toxicity data in this compound studies?

- Methodological Answer : Use nonlinear mixed-effects models (NLME) for longitudinal data. Report confidence intervals and p-values adjusted for multiple comparisons (e.g., Bonferroni correction). Include raw data in supplementary materials for transparency .

Q. How should researchers structure a manuscript to highlight novel findings on this compound’s mechanism of action?

- Methodological Answer : Follow IMRAD format:

- Introduction : Link prior work (e.g., acridone derivatives as kinase inhibitors) to hypothesis.

- Results : Use subheadings for clarity (e.g., "this compound’s Effect on Apoptosis Pathways").

- Discussion : Contrast results with literature, emphasizing methodological rigor (e.g., orthogonal assays) .

Tables for Key Parameters

| Analytical Parameter | Recommended Method | Acceptable Range |

|---|---|---|

| Purity | HPLC (C18) | ≥95% |

| Melting Point | Differential Scanning Calorimetry | 180–185°C |

| Solubility (aq.) | UV-Vis Spectroscopy | 0.1 mg/mL in DMSO |

| Biological Assay | Key Controls | Data Reporting |

|---|---|---|

| Cytotoxicity | Cisplatin (positive), Untreated (negative) | IC₅₀ ± SEM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.